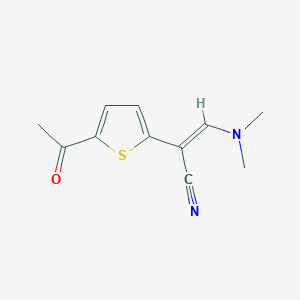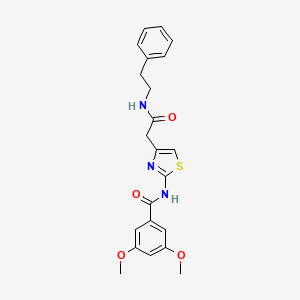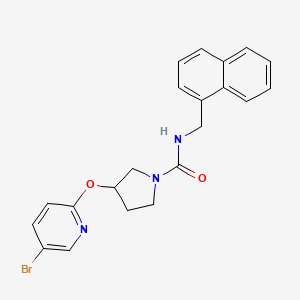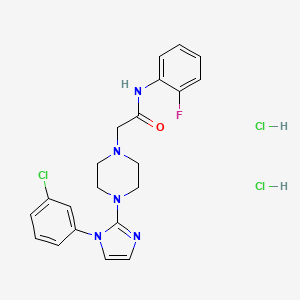![molecular formula C14H14N4OS B2671880 8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile CAS No. 1610369-48-6](/img/structure/B2671880.png)
8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile is a synthetic heterocyclic compound. The structure includes a pyrimidine ring fused with a pyridine ring, along with cyclopentyl, methylthio, oxo, and cyano groups. Such complex structures are often designed for pharmaceutical applications, exploring a range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: : This can be achieved by condensing 2-aminopyrimidine with ethyl acetoacetate under basic conditions.
Introduction of the Cyclopentyl Group: : This step may involve alkylation reactions where the cyclopentyl moiety is introduced.
Addition of Methylthio Group: : This is often performed using methylthiolating agents in the presence of a base.
Oxidation to Form the Keto Group: : Oxidation reactions using agents like pyridinium chlorochromate (PCC).
Incorporation of the Cyano Group: : Often achieved by reaction with cyanogen bromide or similar reagents.
Industrial Production Methods
Scalability of this compound involves optimizing each step mentioned for yield and purity. Industrial methods also include green chemistry approaches to minimize waste and hazardous reagents.
化学反応の分析
Types of Reactions
Oxidation: : Reacts with oxidizing agents to form sulfoxides and sulfones.
Reduction: : Can be reduced to amine derivatives.
Substitution: : Substitution reactions at the methylthio group can yield various analogs.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or organic peroxides.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Halogenating agents for halogen substitution or alkylating agents.
Major Products
Depending on the reaction, derivatives with sulfoxide, sulfone, or amino groups are formed.
科学的研究の応用
Chemistry
Used as a building block in synthesizing complex organic molecules and polymers.
Biology
Explored for its antimicrobial and anti-inflammatory properties.
Medicine
Evaluated for potential in treating diseases such as cancer, due to its ability to interact with various biological targets.
Industry
作用機序
The compound exerts effects through interactions with biological macromolecules such as enzymes or receptors. It may inhibit or activate specific pathways, impacting processes like cell division or immune responses.
類似化合物との比較
Compared to structurally similar compounds, 8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile might offer unique binding affinities or selectivity for specific targets.
List of Similar Compounds
8-Cyclopentyl-2-(ethylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydroquinazoline-6-carbonitrile
8-Cyclopentyl-2-(methylthio)-7-hydroxyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
特性
IUPAC Name |
8-cyclopentyl-2-methylsulfanyl-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-20-14-16-8-10-6-9(7-15)13(19)18(12(10)17-14)11-4-2-3-5-11/h6,8,11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCULUAOGWGVSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=C(C(=O)N(C2=N1)C3CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2671798.png)
![Tert-butyl (1S,5R)-1-ethynyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2671799.png)
![5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2671801.png)


![N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B2671804.png)
![1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B2671805.png)
![2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2671807.png)


![1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2671811.png)
![2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2671812.png)
![9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2671814.png)

